3-(4-chlorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

3-(4-chlorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Catalog Number: EVT-5053772
CAS Number:
Molecular Formula: C25H20ClN3O3
Molecular Weight: 445.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of dibenzo[b,e][1,4]diazepin-1-ones is generally achieved through a multi-step process. A common approach involves the condensation of a 1,2-phenylenediamine derivative with a cyclic ketone, followed by cyclization in the presence of an appropriate catalyst or reagent. For example, one study describes the synthesis of 11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones via the condensation and cyclization of 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone with various substituted benzaldehydes. []

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones significantly influences their properties. X-ray crystallographic studies have revealed that the seven-membered diazepine ring typically adopts a boat conformation, while the cyclohexene ring can exist in different conformations depending on the substituents present. [] The presence of specific functional groups and their spatial arrangement contribute to the overall polarity, solubility, and interactions with biological targets.

Mechanism of Action

The mechanism of action for dibenzo[b,e][1,4]diazepin-1-ones can vary depending on the specific substituents and the targeted biological pathway. Some derivatives have shown potential as butyrylcholinesterase inhibitors, suggesting a possible role in addressing neurological disorders like Alzheimer's disease. [] Further research is needed to fully elucidate the mechanisms of action for different derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,e][1,4]diazepin-1-ones are influenced by the nature and position of substituents on the core structure. These properties, such as melting point, boiling point, solubility, and lipophilicity, can impact their synthesis, formulation, and biological activity. Spectroscopic techniques like IR, NMR, and mass spectrometry are often employed to characterize these properties. [, , , , ]

Applications
  • Pharmaceutical Development: Dibenzo[b,e][1,4]diazepin-1-ones hold promise as potential therapeutic agents for various conditions, including anxiety disorders, epilepsy, and muscle spasms. []
  • Neurological Research: Derivatives showing butyrylcholinesterase inhibitory activity could be valuable tools in studying and developing treatments for neurodegenerative diseases. []

11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

  • Compound Description: This compound is a benzodiazepine derivative known for its tranquilizing, muscle relaxant, and antispasmodic properties []. Its crystal structure confirms a cis junction between the benzodiazepine and cyclohexene rings, with the seven-membered ring in a distorted boat conformation and the cyclohexene ring in a 1,2-diplanar conformation [].

11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series of compounds represents a range of derivatives with various substituents at the ortho, meta, and para positions of the phenyl ring attached to the 11-position of the dibenzo[b,e][1,4]diazepin-1-one core []. They were synthesized for their potential pharmacological activity in the central nervous system [].

11-[(o-; and p-substituted)-phenyl]-8-[(o-; m-;p-methoxy)phenylthio]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1h-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This set of twelve compounds represents another series of 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-l-ones synthesized for their potential pharmacological properties []. They feature a (methoxyphenylthio) group at the 8-position and various substituents on the phenyl ring at the 11-position [].
  • Compound Description: This specific dibenzo-1,4-diazepin-1-one derivative has a phenyl substituent at the 3-position and a 2-chlorophenyl group at the 11-position [].

3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series represents a group of twelve new derivatives synthesized for potential use in treating central nervous system disorders like convulsions and schizophrenia []. These compounds feature dimethyl substitution at the 3-position, a (methoxyphenoxy) group at the 8-position, and variations in the substituents (denoted as 'R') on the phenyl ring at the 11-position [].

2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-substituted-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This group represents a series of compounds with a dimethyl substitution at the 3-position and various substituents at the 11-position of the dibenzo[b,e][1,4]diazepin-1-one core [].

Properties

Product Name

3-(4-chlorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

IUPAC Name

9-(4-chlorophenyl)-6-(3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Molecular Formula

C25H20ClN3O3

Molecular Weight

445.9 g/mol

InChI

InChI=1S/C25H20ClN3O3/c26-18-10-8-15(9-11-18)17-13-22-24(23(30)14-17)25(16-4-3-5-19(12-16)29(31)32)28-21-7-2-1-6-20(21)27-22/h1-12,17,25,27-28H,13-14H2

InChI Key

RFRLKHBOFUCJLI-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.